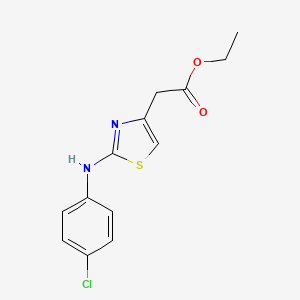

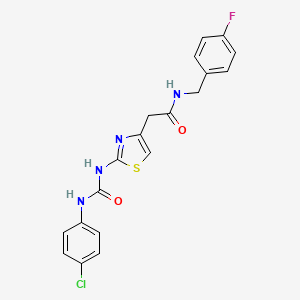

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

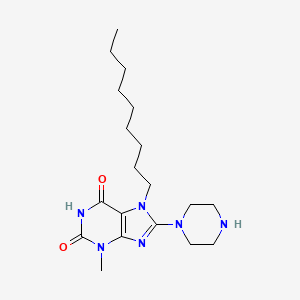

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms . This compound is known for its high bioactivity and low toxicity, and it’s widely used as insecticides, fungicides, herbicides, and plant growth regulators . It’s also an important thiazole intermediate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride, which is a pharmacophore of Fenvalerate, with ethyl 2-(2-aminothiazol-4-yl)acetate . The asymmetric unit contains two crystallographically independent molecules .

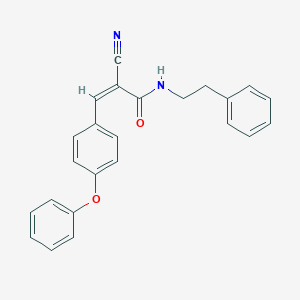

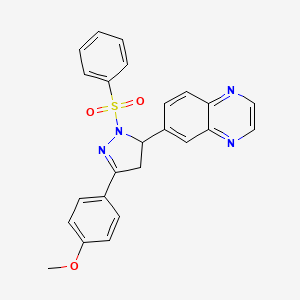

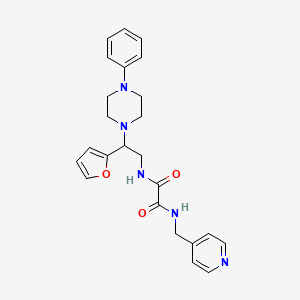

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring and a benzene ring. The angle between the thiazole ring and the benzene ring is 77.89 (8)° . There are N—H⋯O interactions in the crystal structure, which lead to the formation of hydrogen-bonded chains .

Chemical Reactions Analysis

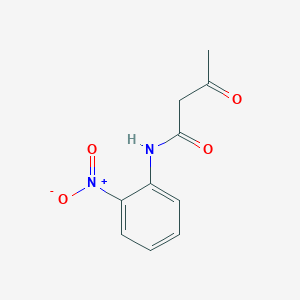

The chemical reactions involved in the synthesis of this compound include the reaction of acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.76 g/mol . The compound has a light yellow solid appearance .

科学的研究の応用

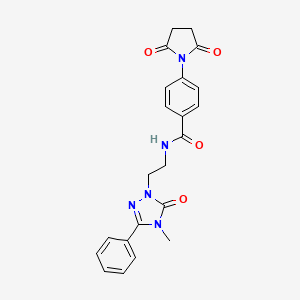

Enzyme Inhibition and Molecular Docking Studies

- Glucosidase Inhibition : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates show significant inhibition towards α-glucosidase and β-glucosidase enzymes. Specifically, compound 4e exhibited high inhibition towards α-glucosidase, which was almost two-fold as compared to the standard acarbose (Babar et al., 2017).

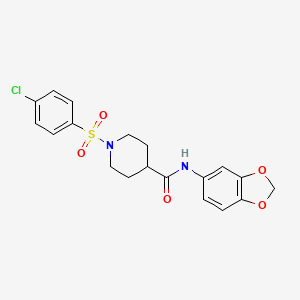

Synthesis and Characterization for Antimicrobial Agents

- Antimicrobial Agents : New compounds synthesized from Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed potential as antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Antiamoebic Activity and Cytotoxicity

- Antiamoebic Activity : Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrated effective in vitro antiamoebic activity against Acanthamoeba polyphaga, with compound 4b showing the highest activity comparable to chlorhexidine dihydrochloride (Shirai et al., 2013).

Pharmacological Activities

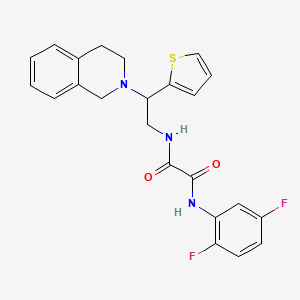

- Anti-inflammatory and Analgesic Activities : Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates exhibited good anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin (Attimarad, Khedr, & Aldhubiab, 2017).

Synthesis for Antifungal and Antibacterial Activities

- Antifungal and Antibacterial Properties : Synthesized 4‐Oxo‐thiazolidine derivatives from Ethyl (4-chlorophenoxy)acetate showed potential for antimicrobial activities against various bacterial and fungal strains (Patel, Mistry, & Desai, 2009).

Synthesis of Fused Thiazole Derivatives

- Fused Thiazole Derivatives for Antimicrobial Activities : The reactivity of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate led to the creation of arylidene, pyridine, thiophene, and anilide derivatives with potential antimicrobial activities (Wardkhan et al., 2008).

特性

IUPAC Name |

ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECABASQVIMJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)

![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)